molecular formula C16H17NO2 B1434758 Methyl 2-(2-methyl-4-(6-methylpyridin-2-yl)phenyl)acetate CAS No. 1648864-46-3

Methyl 2-(2-methyl-4-(6-methylpyridin-2-yl)phenyl)acetate

Cat. No.: B1434758
CAS No.: 1648864-46-3
M. Wt: 255.31 g/mol
InChI Key: YRCTWGBSDSYTPH-UHFFFAOYSA-N
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Description

Methyl 2-(2-methyl-4-(6-methylpyridin-2-yl)phenyl)acetate is an organic compound that belongs to the class of aromatic esters This compound is characterized by its complex structure, which includes a pyridine ring substituted with methyl groups and a phenylacetate moiety

Properties

IUPAC Name

methyl 2-[2-methyl-4-(6-methylpyridin-2-yl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11-9-14(15-6-4-5-12(2)17-15)8-7-13(11)10-16(18)19-3/h4-9H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCTWGBSDSYTPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=CC(=C(C=C2)CC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-methyl-4-

Biological Activity

Methyl 2-(2-methyl-4-(6-methylpyridin-2-yl)phenyl)acetate is an aromatic ester characterized by a complex structure that includes a pyridine ring and various methyl substitutions. Its potential biological activities make it a subject of interest in medicinal chemistry and pharmacology. This article explores the compound's biological activities, including its antimicrobial properties, antioxidant capacity, and potential pharmacological applications.

Chemical Structure and Properties

This compound has the following molecular formula:

C16H17NO2C_{16}H_{17}NO_2

Structural Features

  • Aromatic Ester : The compound belongs to the class of aromatic esters, which are known for their diverse biological activities.
  • Pyridine Substitution : The presence of a 6-methylpyridine moiety may enhance its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds containing pyridine derivatives have shown promising antibacterial and antifungal properties.
  • Antioxidant Activity : The antioxidant capacity of such compounds can be significant, contributing to their potential therapeutic applications.

Antimicrobial Activity

A study highlighted the antimicrobial properties of various pyridine derivatives, showing that they can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. This compound's structural similarities suggest it may also possess these properties.

CompoundMIC (mg/mL)Activity Type
Compound A0.0195Antibacterial against E. coli
Compound B0.0048Antibacterial against Bacillus mycoides
This compoundTBDTBD

Antioxidant Capacity

The antioxidant activity of similar compounds has been assessed using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl). Preliminary data suggest that this compound may exhibit notable antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.

Case Studies and Research Findings

  • Study on Pyridine Derivatives :
    A recent investigation into the biological activities of various pyridine derivatives revealed that those with specific substitutions exhibited enhanced anti-biofilm activity against E. coli. The findings suggest that methyl substitutions on the pyridine ring can significantly influence antimicrobial efficacy .
    • Key Findings :
      • Anti-biofilm activity was recorded at minimum biofilm inhibitory concentration (MBIC) values of approximately 625 µg/mL for certain derivatives.
      • The antioxidant capacity was highest in derivatives similar to this compound, suggesting further investigation into its potential health benefits.
  • Pharmacological Implications :
    The structural complexity of this compound indicates potential interactions with various biological targets, including NMDA receptors, which play a role in synaptic plasticity and neurological functions . This opens avenues for exploring its use in neuropharmacology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2-methyl-4-(6-methylpyridin-2-yl)phenyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(2-methyl-4-(6-methylpyridin-2-yl)phenyl)acetate

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